molecular formula C6H15NO2Si B8735997 Ethanol, 2-(trimethylsilyl)-, carbamate CAS No. 3124-37-6

Ethanol, 2-(trimethylsilyl)-, carbamate

Cat. No.: B8735997
CAS No.: 3124-37-6
M. Wt: 161.27 g/mol
InChI Key: QWYTUBPAXJYCTH-UHFFFAOYSA-N
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Description

Ethanol, 2-(trimethylsilyl)-, carbamate is a useful research compound. Its molecular formula is C6H15NO2Si and its molecular weight is 161.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

3124-37-6

Molecular Formula

C6H15NO2Si

Molecular Weight

161.27 g/mol

IUPAC Name

2-trimethylsilylethyl carbamate

InChI

InChI=1S/C6H15NO2Si/c1-10(2,3)5-4-9-6(7)8/h4-5H2,1-3H3,(H2,7,8)

InChI Key

QWYTUBPAXJYCTH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Example 40(a) was prepared in a similar manner to that described for Example 11. 1H NMR (300 MHz, DMSO-d6) δ 13.5 (s, 1H), 8.62 (d, 1H, J=3.86 Hz), 8.34 (d, 1H, J=8.5 Hz), 8.01 (dl 1H, J=16.36 Hz), 7.87 (s, 1H), 7.83 (td, 1H, J=7.69 Hz, J=1.81 Hz), 7.58-7.71 (m, 3H), 7.29 (qd, 1H, J=7.39 Hz, J=0.98 Hz), 7.21 (t, 1H, 3=7.77), 7.00 (t, 1H, J=1.86 Hz), 6.90 (dt, 1H, J=6.15 Hz, J=1.40 Hz), 6.86 (m, 1H). 5.40 (bs, 2H). MS (ESI+) [M+H]/z Calc'd 446, found 446. Calc'd: C, 74.10; H, 4.74; N, 16.46. Found: C, 72.72; H, 4.87; N, 16.02. The starting material was prepared as follows: To m-amino-phenyl boronic acid (8.22 g, 60 mmol) in dimethyformamide (60 ml) at 23° C. under an atmosphere of argon was added triethylamine (10 ml, 72 mmol) and 4 (dimethylamino)pyridine (0.366 g, 3 mmol). The resulting solution was heated to 50° C. Carbonic acid 4-nitro-phenyl ester 2-trimethylsilanyl-ethyl ester (20.4 g, 72 mmol) was added in 5 by 4 g portions over 18 hours. After 44 h carbonic acid 4-nitro-phenyl ester 2-trimethylsilanyl-ethyl ester (3.4 g, 12 mmol) was added followed by triethylamine (1.7 ml, 12 mmol). After 63 h the reaction mixture was concentrated to an oil. Purification by silica gel chromatography eluting with 3-7 to 7-3 ethyl acetate-hexane gave (3-boronic acid-phenyl)carbamic acid 2-trimethylsilanyl-ethyl ester (8.12 g, 48%): Rf sm 0.067, p 0.33 (ethyl acetate-hexane 1:1); 1H NMR (300 MHz, CD3OD) δ 7.64 (s, 1H), 7.49 (d, 1H, J=8.94 Hz), 7.26 (m, 2H), 4.23 (t, 2H, 3=8.28 Hz), 1.06 (t, 2H, J=8.21 Hz) 0.72 (s, 9H). MS (ES) [M+Na]/z Calc'd 304, found 304. A mixture of 6-iodo-3-((E2-pyridin-2-yl-vinyl)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole (7.1 g, 14.8 mmol), (3-boronic acid-phenyl)-carbamic acid 2-trimethylsilanyl-ethyl ester (8.32 g, 29.6 mmol), dichlorobis(triphenylphosphine)-palladium(II) (312 mg, 0.44 mmol), potassium carbonate (6.13 g, 44.4 mmol) and triethylamine (2.1 ml, 14.8) in anisole (60 ml) was heated to 80° C. under an atmosphere of carbon monoxide. After 24 h more triethylamine (2.1 ml, 14.8 mmol) was added. After 33 hrs the reaction was determined to be complete by TLC analysis (ethyl acetate-hexane 7-3). The reaction mixture was cooled to 23° C., then diluted with saturated NaHCO3 (aq) (40 ml) and ethyl acetate (300 ml). The phases were separated and the aqueous was extracted with ethyl acetate (2×100 mls). The pooled ethyl acetate was washed with brine (100 ml) and dried over Na2SO4, filtered and concentrated. Purification by silica gel chromatography gave (3-{1-[3-(2-Pyridin-2-yl-ethyl)-1)-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazol-6-yl]-methanoyl}-phenyl)-carbamic acid 2-trimethylsilanyl-ethyl ester as a yellow glass (7.22 g, 79%). 1H NMR (300 MHz. CDCl3) δ 8.65 (d, 1H, J=3.93 Hz), 8.10 (d, 1H, J=8.54 Hz), 8.04 (s, 1H), 7.94 (d, 1H, J=16.33 Hz), 7.82 (s, 1H), 7.66-7.77 (m, 3H), 7.61 (d, 1H, J=16.35 Hz), 7.40-7.51 (m, 3H), 7.19 (m, 1H), 7.00 (s, 1H), 5.77 (s, 2H), 4.25 (t, 2H, J=6.93 Hz), 3.60 (t, 2H, J=8.10 Hz), 1.04 (t, 2H, J=6.79 Hz), 1.00 (t, 2H, J=8.13 Hz), 0.04 (s, 9H), 0.0 (s, 9H). MS (ESI+) [M+H]/z Calc'd 615, found 615.
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
(3-boronic acid-phenyl)-carbamic acid 2-trimethylsilanyl-ethyl ester
Quantity
8.32 g
Type
reactant
Reaction Step Two
Quantity
6.13 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
312 mg
Type
catalyst
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

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